molecular formula C20H29N3O3 B5635793 1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane

1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane

Cat. No. B5635793
M. Wt: 359.5 g/mol
InChI Key: ZHUJUCAPMXTTLZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(methoxyacetyl)-4-(3-piperidin-3-ylbenzoyl)-1,4-diazepane often involves multistep synthetic routes that may include ring closure reactions, functional group transformations, and the use of catalysts to achieve the desired diazepane core. For instance, a related synthesis involves the reaction of benzene-1,2-diamine with aldehydes in the presence of piperidine as a catalyst, highlighting the role of nitrogen-containing heterocycles and catalysis in constructing complex diazepane derivatives (Kottapalle & Shinde, 2021).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods such as NMR and IR are pivotal in determining the molecular structure of diazepane derivatives. These techniques can elucidate the arrangement of atoms within the molecule, confirm the presence of the diazepane ring, and identify substituent positions and types. For example, the structure of related compounds has been confirmed using single-crystal X-ray diffraction, showcasing the typical diazepane configuration and the arrangement of substituents around this core structure (Moser et al., 2005).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound .

Future Directions

Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies on its reactivity, stability, and possible uses in various fields .

properties

IUPAC Name

2-methoxy-1-[4-(3-piperidin-3-ylbenzoyl)-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O3/c1-26-15-19(24)22-9-4-10-23(12-11-22)20(25)17-6-2-5-16(13-17)18-7-3-8-21-14-18/h2,5-6,13,18,21H,3-4,7-12,14-15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUJUCAPMXTTLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3CCCNC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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